
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one is a chemical compound with the molecular formula C16H12O2. It is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of 4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one typically involves the condensation of benzaldehyde with 1,4-dihydro-3H-2-benzopyran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzopyranones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Applications De Recherche Scientifique
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
4-Benzylidene-1,4-dihydro-3H-2-benzopyran-3-one can be compared with other similar compounds such as:
3-Isochromanone: Another member of the benzopyran family with similar biological activities.
4H-1-Benzopyran-4-one: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in drug development.
Propriétés
Numéro CAS |
110409-93-3 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
4-benzylidene-1H-isochromen-3-one |
InChI |
InChI=1S/C16H12O2/c17-16-15(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)11-18-16/h1-10H,11H2 |
Clé InChI |
RKXWTKSGQKLNPT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


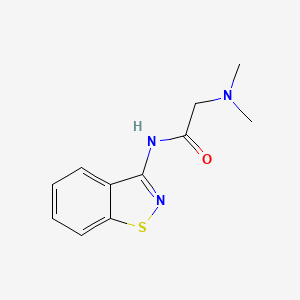
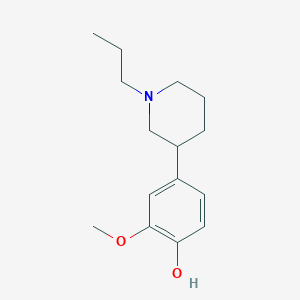
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
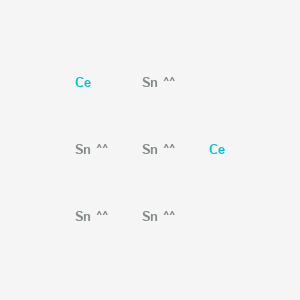
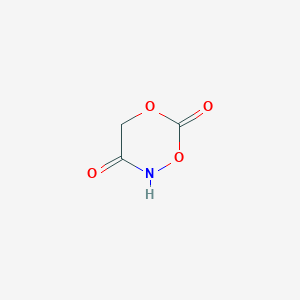
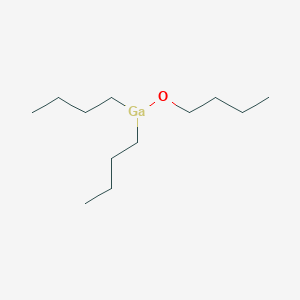
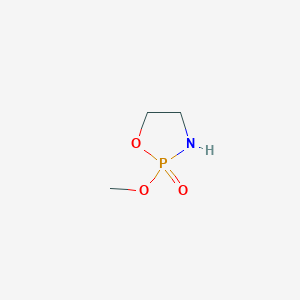
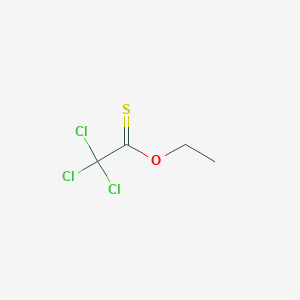
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
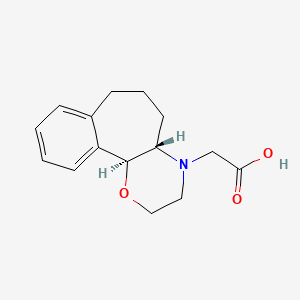
silanol](/img/structure/B14317819.png)
![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
